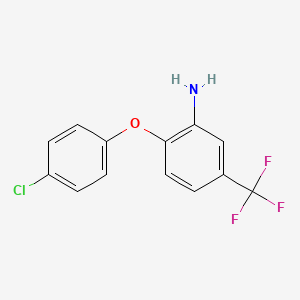

2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline

Description

The exact mass of the compound 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-chlorophenoxy)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF3NO/c14-9-2-4-10(5-3-9)19-12-6-1-8(7-11(12)18)13(15,16)17/h1-7H,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJRAHDRZWZNMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)C(F)(F)F)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20188450 | |

| Record name | 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349-20-2 | |

| Record name | 2-(4-Chlorophenoxy)-5-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000349202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chlorophenoxy)-5-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline

Introduction: A Molecule of Interest in Modern Chemistry

2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline is a substituted aniline derivative of significant interest in the fields of pharmaceutical and agrochemical research. Its structural complexity, featuring a trifluoromethyl group, a chlorinated phenoxy moiety, and an aniline core, imparts a unique combination of physicochemical properties that are critical for its behavior in biological and chemical systems. The trifluoromethyl group is known to enhance metabolic stability and binding affinity, while the chlorophenoxy group can influence the molecule's steric and electronic profile. Understanding the fundamental physical properties of this compound is paramount for researchers and scientists engaged in its synthesis, formulation, and application. This guide provides a comprehensive overview of the key physical characteristics of 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline, supported by detailed experimental protocols and theoretical insights.

Core Physicochemical Properties

A thorough understanding of a compound's physical properties is the bedrock of its application in research and development. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile in drug development, as well as its formulation and stability characteristics.

Structural and General Properties

The foundational attributes of 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline are summarized below. These identifiers are crucial for unambiguous documentation and regulatory purposes.

| Property | Value | Source(s) |

| IUPAC Name | 2-(4-chlorophenoxy)-5-(trifluoromethyl)aniline | [1][2] |

| CAS Number | 349-20-2 | [1][2][3] |

| Molecular Formula | C₁₃H₉ClF₃NO | [1][2][3] |

| Molecular Weight | 287.66 g/mol | [1][4] |

| Canonical SMILES | C1=CC(=CC=C1OC2=C(C=C(C=C2)C(F)(F)F)N)Cl | [1] |

| InChIKey | NOJRAHDRZWZNMV-UHFFFAOYSA-N | [1][2] |

Thermal and Physical State Properties

The thermal properties of a compound dictate its physical state under various conditions and are critical for purification, processing, and storage. While experimentally determined data for the melting point of 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline is not consistently reported in publicly available literature, a boiling point has been cited. It's important to note that boiling points for such compounds are often determined under reduced pressure to prevent decomposition.

| Property | Value | Notes | Source(s) |

| Physical State | Solid or Liquid | Dependent on purity and ambient temperature. | Inferred |

| Melting Point | Data not available | A similar compound, 3-Methoxy-5-(trifluoromethyl)aniline, has a melting point of 50 - 54 °C.[5] | |

| Boiling Point | 200-201 °C @ 20 Torr | This value was determined under reduced pressure. | [4] |

| Density | ~1.384 g/cm³ | This is a predicted value. | [3][4] |

Experimental Determination of Physical Properties

To ensure the accuracy and reliability of physical property data, standardized experimental protocols are essential. The following sections detail the methodologies for determining key physical parameters of 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.[6] For a pure crystalline solid, the melting range is typically narrow. The capillary method is a widely accepted technique for this determination.

-

Sample Preparation: A small amount of finely powdered, dry 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.

-

Purity Assessment: A sharp melting range (typically ≤ 1 °C) is indicative of high purity. A broad melting range suggests the presence of impurities.

Caption: Workflow for Capillary Melting Point Determination.

Solubility Profile

-

Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, hexane).

-

Sample Preparation: A small, accurately weighed amount of 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline (e.g., 1-5 mg) is placed into a series of small test tubes.

-

Solvent Addition: A known volume of each solvent (e.g., 0.1 mL) is added to a separate test tube.

-

Observation: The mixture is agitated (e.g., vortexed) at a controlled temperature (e.g., 25 °C). The dissolution of the solid is observed visually.

-

Incremental Solvent Addition: If the solid dissolves, more solute can be added to determine an approximate saturation point. If the solid does not dissolve, the solvent is added incrementally (e.g., in 0.1 mL portions up to 1 mL) with agitation after each addition.

-

Classification: The solubility is classified based on the amount of solvent required to dissolve the sample (e.g., very soluble, soluble, sparingly soluble, insoluble).

Caption: Workflow for Qualitative Solubility Assessment.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the structure and purity of a compound. The expected spectral characteristics of 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline are discussed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings and the amine (-NH₂) protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing and -donating effects of the substituents. The amine protons will likely appear as a broad singlet. The aromatic protons will exhibit complex splitting patterns (doublets, triplets, or multiplets) in the aromatic region (typically 6.5-8.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The carbon attached to the trifluoromethyl group will be split into a quartet due to coupling with the fluorine atoms. The chemical shifts of the aromatic carbons will be influenced by the substituents, providing further structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline is expected to show characteristic absorption bands:

-

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group.

-

C-N Stretching: A band in the region of 1250-1350 cm⁻¹ for the aromatic amine C-N bond.

-

C-O-C Stretching: A strong band corresponding to the ether linkage.

-

C-F Stretching: Strong absorption bands in the region of 1000-1350 cm⁻¹ due to the trifluoromethyl group.

-

Aromatic C-H and C=C Stretching: Bands characteristic of the aromatic rings.

-

C-Cl Stretching: A band in the fingerprint region corresponding to the carbon-chlorine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (287.66 g/mol ).

-

Isotopic Pattern: Due to the presence of a chlorine atom, an M+2 peak with an intensity of approximately one-third of the M⁺ peak is expected, which is a characteristic isotopic signature for monochlorinated compounds.[7]

-

Fragmentation: Common fragmentation pathways for aromatic amines and ethers would be expected.[7][8] This may include cleavage of the ether bond, loss of the trifluoromethyl group, and fragmentation of the aromatic rings. The stability of the resulting fragments will determine the intensity of the corresponding peaks in the mass spectrum.[9][10]

Safety and Handling

Based on available safety data sheets, 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.

-

Handling: The compound should be handled in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

The physical properties of 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline are integral to its successful application in scientific research and development. This guide has provided a detailed overview of its key physicochemical characteristics, along with standardized protocols for their determination. While some experimental data, such as a definitive melting point and quantitative solubility, are not widely published, the theoretical and predictive information, combined with the provided experimental workflows, offers a solid foundation for researchers. Adherence to proper safety and handling procedures is crucial when working with this and any chemical compound.

References

-

PubChem. 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline. National Center for Biotechnology Information. [Link]

-

IOSR Journal. UV-Visible absorption spectroscopy and Z-scan analysis. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

C–H Chlorination of (hetero)anilines via photo-redox/organo co-catalysis. [Link]

-

PubChemLite. 2-(4-chlorophenoxy)-5-(trifluoromethyl)aniline (C13H9ClF3NO). [Link]

-

PubChem. 2-(4-Chlorophenoxy)aniline. [Link]

-

Mol-Instincts. 2-(4-CHLOROPHENOXY)-5-(TRIFLUOROMETHYL)ANILINE | CAS 349-20-2. [Link]

-

J-Global. 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline. [Link]

-

University of Colorado Boulder. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

Zeitschrift für Naturforschung. 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. [Link]

-

MAKSONS FINE CHEM PVT. LTD. 2-(4-Chlorophenoxy) Aniline. [Link]

-

University of Puget Sound. Mass Spectrometry: Fragmentation. [Link]

-

Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. [Link]

-

ResearchGate. ¹H NMR spectra of (2,4,5-trichlorophenyl) aniline-based Schiff base compound C3 (revised). [Link]

-

GIHI CHEMICALS CO.,LIMITED. Buy 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline. [Link]

-

ResearchGate. The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. [Link]

-

ResearchGate. FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. [Link]

-

ResearchGate. a: FTIR Spectra of Aniline. [Link]

-

PMC. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. [Link]

-

PubChem. 2,4,5-Trichloroaniline. [Link]

Sources

- 1. 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline | C13H9ClF3NO | CID 67677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(4-CHLOROPHENOXY)-5-(TRIFLUOROMETHYL)ANILINE | CAS 349-20-2 [matrix-fine-chemicals.com]

- 3. 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline 349-20-2, Information for 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline 349-20-2, Suppliers of 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline 349-20-2 [chemnet.com]

- 4. echemi.com [echemi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-(4-Chlorophenoxy)aniline | C12H10ClNO | CID 76010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline (CAS: 349-20-2): Properties, Synthesis, and Applications

Foreword: Unpacking a Molecule of Significance

In the landscape of modern chemical synthesis, certain molecules emerge not as final products, but as pivotal intermediates—versatile scaffolds upon which innovation is built. 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline is one such compound. Its structure, a deliberate amalgamation of a diphenyl ether core, a metabolically robust trifluoromethyl group, and a strategically placed chloro-substituent, makes it a molecule of significant interest for researchers in drug discovery and agrochemical development.[1][2]

This guide eschews a conventional template to provide a deeper, field-proven perspective on this compound. We will delve into its fundamental properties, explore a logical and robust synthetic pathway, detail its practical applications, and outline the necessary protocols for its analysis and safe handling. The insights provided herein are designed to empower researchers, scientists, and drug development professionals to leverage this valuable building block to its fullest potential.

Core Molecular Profile and Physicochemical Properties

The utility of 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline stems directly from the distinct properties imparted by its constituent functional groups. The trifluoromethyl (-CF3) group, a bioisostere of a methyl group, significantly enhances lipophilicity and metabolic stability while acting as a strong electron-withdrawing group.[2][3] The 4-chlorophenoxy moiety further increases lipophilicity, which can be critical for traversing biological membranes, and introduces a site for potential halogen bonding interactions.[1]

Table 1: Chemical Identity and Properties

| Property | Value | Source |

| Preferred IUPAC Name | 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline | [4][5] |

| CAS Number | 349-20-2 | [1][4][6][7][8] |

| Molecular Formula | C₁₃H₉ClF₃NO | [4][5][6][8] |

| Molecular Weight | 287.67 g/mol | [4][5][7] |

| Physical State | Solid at room temperature (Typical) | [1] |

| SMILES | NC1=CC(=CC=C1OC1=CC=C(Cl)C=C1)C(F)(F)F | [4][5] |

| InChIKey | NOJRAHDRZWZNMV-UHFFFAOYSA-N | [1][4][5] |

| Solubility | Moderately soluble in common organic solvents | [1] |

Diagram 1: Annotated Chemical Structure

Caption: 2D structure of 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline.

Proposed Synthesis and Mechanistic Rationale

While specific proprietary syntheses may vary, a robust and logical approach for this molecule in a research setting is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution. This choice is predicated on the reliable formation of diaryl ether linkages, a cornerstone of medicinal chemistry.

Causality Behind Experimental Choices:

-

Reactants: The synthesis logically couples 2-amino-4-(trifluoromethyl)phenol with 1-chloro-4-iodobenzene. The iodo-substituent is a superior leaving group in copper-catalyzed cross-coupling reactions compared to chlorine.

-

Catalyst: A copper(I) catalyst, such as copper(I) iodide (CuI), is essential for activating the aryl halide and facilitating the C-O bond formation.

-

Ligand: A ligand like L-proline or a phenanthroline derivative is crucial. It coordinates to the copper center, preventing its precipitation, enhancing its solubility, and promoting the reductive elimination step that forms the final product.

-

Base: A mild inorganic base such as potassium carbonate (K₂CO₃) is used. Its role is to deprotonate the phenolic hydroxyl group, forming the nucleophilic phenoxide in situ without reacting aggressively with other functional groups.

-

Solvent: A high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is selected to ensure all reactants remain in solution at the required reaction temperatures (typically 100-140 °C) and to facilitate the polar transition state of the reaction.

Diagram 2: Proposed Synthetic Workflow

Sources

- 1. CAS 349-20-2: 2-(4-Chlorophenoxy)-5-(trifluoromethyl)benze… [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. jelsciences.com [jelsciences.com]

- 4. 2-(4-CHLOROPHENOXY)-5-(TRIFLUOROMETHYL)ANILINE | CAS 349-20-2 [matrix-fine-chemicals.com]

- 5. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 6. chemwhat.com [chemwhat.com]

- 7. 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline | C13H9ClF3NO | CID 67677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 349-20-2 Cas No. | 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline | Matrix Scientific [matrixscientific.com]

A Comprehensive Technical Guide to 2-(4-chlorophenoxy)-5-(trifluoromethyl)aniline

An Examination of a Key Intermediate for Advanced Pharmaceutical and Agrochemical Synthesis

Abstract

This technical guide provides an in-depth analysis of 2-Amino-4'-chloro-4-(trifluoromethyl)diphenylether, systematically referred to as 2-(4-chlorophenoxy)-5-(trifluoromethyl)aniline. This compound is a sophisticated chemical intermediate characterized by a diphenyl ether scaffold, a structure prevalent in many biologically active molecules. The strategic placement of chloro and trifluoromethyl groups on the phenyl rings significantly influences its electronic and lipophilic properties, making it a molecule of high interest for researchers in drug discovery and agrochemical development. This document details its chemical identity, provides a logical framework for its synthesis based on established chemical principles, and explores the profound impact of its constituent functional groups on modern medicinal chemistry.

Core Identity and Physicochemical Profile

IUPAC Nomenclature and Chemical Identifiers

The unambiguous identification of a chemical entity is foundational to scientific research. While commonly referred to by its semi-systematic name, the compound's structure is most precisely described by IUPAC nomenclature.

The preferred IUPAC name for this compound is 2-(4-chlorophenoxy)-5-(trifluoromethyl)aniline .[1][2][3] This name clearly defines the aniline core, with a 4-chlorophenoxy group at position 2 and a trifluoromethyl group at position 5. Key identifiers are summarized in the table below for rapid reference.

| Identifier | Value | Source |

| CAS Number | 349-20-2 | [1][2][4][5][6] |

| Molecular Formula | C13H9ClF3NO | [1][2][4][7] |

| Molecular Weight | 287.67 g/mol | [1][2] |

| InChI Key | NOJRAHDRZWZNMV-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1=CC(=CC=C1OC2=C(C=C(C=C2)C(F)(F)F)N)Cl | [2] |

Chemical Structure and Key Features

The molecule's architecture is central to its function. The diphenyl ether linkage provides a specific, semi-rigid conformation, while the substituents dictate its reactivity and potential biological interactions.

Caption: Chemical structure highlighting the aniline, ether, chloro, and trifluoromethyl moieties.

Physicochemical Data

The predicted physicochemical properties of a molecule are crucial for anticipating its behavior in biological systems, including its solubility, permeability, and metabolic stability.

| Property | Predicted Value | Significance in Drug Development |

| pKa | 2.83 ± 0.10[2] | Influences ionization state at physiological pH, affecting solubility and receptor binding. |

| XLogP3-AA | 5.2 | Predicts lipophilicity; a key factor in membrane permeability and metabolic clearance. |

| Topological Polar Surface Area | 35.2 Ų[2] | Affects transport properties, particularly blood-brain barrier penetration. |

| Rotatable Bond Count | 2[2] | Indicates molecular flexibility, which can impact binding affinity to target proteins. |

| Hydrogen Bond Donors | 1[2] | The primary amine group can act as a hydrogen bond donor in receptor interactions. |

| Hydrogen Bond Acceptors | 5[2] | The nitrogen, oxygen, and fluorine atoms can act as hydrogen bond acceptors. |

Synthesis and Mechanistic Rationale

While specific proprietary synthesis routes may vary, a robust and scalable synthesis can be designed from first principles, leveraging well-established organic chemistry reactions. The most logical approach involves the formation of the diphenyl ether bond followed by the reduction of a nitro group to the key amine functionality.

Retrosynthetic Analysis

A retrosynthetic approach logically deconstructs the target molecule into readily available starting materials. The two key disconnections are the C-N bond of the aniline and the C-O ether bond. The reduction of a nitro group is a highly reliable transformation, making the nitro-analogue a key intermediate.

Caption: Retrosynthetic pathway for 2-(4-chlorophenoxy)-5-(trifluoromethyl)aniline.

Proposed Synthetic Pathway

A two-step synthesis is proposed, starting with a nucleophilic aromatic substitution (SNAr) reaction, specifically an Ullmann-type condensation, followed by a selective nitro group reduction.

Caption: Proposed two-step synthetic workflow from commercial starting materials.

Experimental Protocol: Catalytic Transfer Hydrogenation

This protocol describes the reduction of the nitro-intermediate, a method adapted from established procedures for converting nitroarenes to anilines.[8] This method is often preferred over direct hydrogenation with H₂ gas for its operational simplicity and safety.

Objective: To synthesize 2-(4-chlorophenoxy)-5-(trifluoromethyl)aniline from its nitro precursor.

Materials:

-

2-(4-chlorophenoxy)-5-(trifluoromethyl)nitrobenzene (1.0 eq)

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (0.1 eq)

-

Activated Carbon (10% w/w)

-

Hydrazine hydrate (N₂H₄·H₂O) (5.0 eq)

-

Ethanol (as solvent)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl Acetate (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(4-chlorophenoxy)-5-(trifluoromethyl)nitrobenzene, ethanol, iron(III) chloride hexahydrate, and activated carbon.

-

Rationale: Ethanol is chosen as a solvent for its ability to dissolve the reactants and its suitable boiling point for the reaction.[8] The combination of FeCl₃ and activated carbon forms a highly effective catalyst for the transfer hydrogenation.

-

-

Initiation of Reduction: Heat the mixture to reflux (approx. 78 °C). Once refluxing, begin the dropwise addition of hydrazine hydrate over 30-60 minutes.

-

Rationale: A slow, controlled addition of hydrazine hydrate is crucial to manage the exothermic nature of the reaction and prevent dangerous pressure buildup from the evolution of nitrogen gas.

-

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

-

Rationale: Continuous monitoring prevents over-running the reaction and ensures optimal yield.

-

-

Work-up and Isolation: Once complete, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the activated carbon and iron salts.

-

Rationale: Celite provides a fine filtration medium to remove solid catalysts and byproducts.

-

-

Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. To the residue, add ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by brine.

-

Rationale: The aqueous wash removes any remaining inorganic salts and neutralizes acidic impurities. Ethyl acetate is a common solvent for extracting organic products.

-

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product. Purify the crude material via column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the final product.

-

Rationale: Column chromatography separates the desired aniline from any non-polar impurities or side-products.

-

Significance in Drug Discovery and Development

The title compound is not an end-product drug but rather a high-value building block. Its utility stems from the unique combination of its structural motifs, each contributing desirable properties to a potential drug candidate.

The Diphenyl Ether Scaffold

The diphenyl ether core is considered a "privileged scaffold" in medicinal chemistry. Its bent, conformationally restrained structure is adept at presenting substituents in a defined three-dimensional space, enabling precise interactions with biological targets like enzyme active sites and protein receptors.

The Power of Fluorine and Chlorine

The strategic incorporation of halogen atoms, particularly fluorine and chlorine, is a cornerstone of modern drug design.[9][10]

-

Trifluoromethyl (-CF₃) Group: The -CF₃ group is a powerful modulator of molecular properties.[11][12]

-

Metabolic Stability: It is highly resistant to oxidative metabolism (e.g., by Cytochrome P450 enzymes), which can significantly increase a drug's half-life.

-

Lipophilicity: It is strongly lipophilic, which can enhance membrane permeability and cell uptake.

-

Receptor Binding: Its strong electron-withdrawing nature can alter the pKa of nearby functional groups (like the aniline) and participate in unique electrostatic or dipole interactions with a target protein.

-

-

Chloro (-Cl) Group: The chlorine atom is another vital tool for medicinal chemists.[9]

-

Modulating Electronics: As an electron-withdrawing group, it can influence the reactivity and binding properties of the aromatic ring.

-

Blocking Metabolism: It can be placed at a metabolically labile position to prevent unwanted hydroxylation, thereby improving the pharmacokinetic profile of a drug candidate.

-

Hydrophobic Interactions: It can fill hydrophobic pockets within a receptor, increasing binding affinity.

-

The presence of both a -CF₃ and a -Cl group on this scaffold provides medicinal chemists with a platform to explore a wide chemical space and fine-tune the properties of new chemical entities.

Safety and Handling

According to available Safety Data Sheets (SDS), 2-(4-chlorophenoxy)-5-(trifluoromethyl)aniline is not classified as a hazardous substance under the Globally Harmonized System (GHS).[2][4] However, as with all laboratory chemicals, appropriate precautions must be taken.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid dust formation and inhalation.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

First Aid: In case of contact, wash skin with soap and water. For eye contact, rinse thoroughly with plenty of water. If inhaled, move the person to fresh air.[4]

Conclusion

2-Amino-4'-chloro-4-(trifluoromethyl)diphenylether, or 2-(4-chlorophenoxy)-5-(trifluoromethyl)aniline, represents a confluence of strategically important structural features for modern chemical research. Its diphenyl ether core, combined with the powerful modulating effects of its chloro and trifluoromethyl substituents, makes it a highly valuable intermediate. The synthetic pathways to access this molecule are logical and based on reliable, scalable chemical transformations. For researchers and scientists in drug development and materials science, this compound serves as a sophisticated building block, offering a direct route to novel molecules with potentially enhanced biological activity and optimized physicochemical properties.

References

-

2-AMINO-4′-CHLORO-4-TRIFLUOROMETHYL DIPHENYL ETHER CAS#: 349-20-2 . ChemWhat. [Link]

-

2-AMINO-4'-CHLORO-4-TRIFLUOROMETHYL DIPHENYL ETHER 349-20-2 wiki . LookChem. [Link]

-

2-Amino-4'-chloro-4-trifluoromethyldiphenyl ether . Chemical Point. [Link]

-

United-States 2-Amino-4'-chloro-4-trifluoromethyl diphenylether | 349-20-2 supplier . AHH Chemical. [Link]

-

2-Amino-4'-chlorodiphenyl Ether, min 97%, 1 gram . CP Lab Chemicals. [Link]

-

Applications of fluorine-containing amino acids for drug design . PubMed. [Link]

- Method for producing 2-amino-4-(trifluoromethyl)pyridine.

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . PubMed Central. [Link]

- A kind of preparation method of 2 amino 4 chlorodiphenyl ethers.

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed Central. [Link]

-

The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine . MDPI. [Link]

- Method for producing 2-amino-4-(trifluoromethyl)pyridine.

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. Page loading... [wap.guidechem.com]

- 3. echemi.com [echemi.com]

- 4. guidechem.com [guidechem.com]

- 5. chemicalpoint.eu [chemicalpoint.eu]

- 6. 2-AMINO-4'-CHLORO-4-TRIFLUOROMETHYL DIPHENYL ETHER | 349-20-2 [chemicalbook.com]

- 7. United-States 2-Amino-4'-chloro-4-trifluoromethyl diphenylether | 349-20-2 supplier [chemnet.com]

- 8. CN106187787A - A kind of preparation method of 2 amino 4 chlorodiphenyl ethers - Google Patents [patents.google.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine [mdpi.com]

- 11. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary: This guide provides a comprehensive technical overview of 2-(4-chlorophenoxy)-5-(trifluoromethyl)aniline, a fluorinated chemical intermediate of significant interest to researchers and professionals in drug development. We will delve into its core physicochemical properties, present a representative synthetic protocol, and explore its applications, which are largely dictated by the strategic incorporation of its trifluoromethyl and chlorophenoxy moieties. The trifluoromethyl (-CF3) group is renowned for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the chlorinated aromatic ring offers another vector for tuning molecular interactions and properties.[1][2] This document serves as a practical resource, complete with detailed experimental workflows and safety protocols, for scientists leveraging this versatile building block in the synthesis of novel chemical entities.

Core Compound Identification and Properties

2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline is an aromatic amine featuring a diaryl ether linkage. Its structure is notable for two key functional groups that are highly valued in medicinal chemistry: a trifluoromethyl group and a chloro substituent on the distal phenyl ring. These groups significantly influence the electronic and steric properties of the molecule, making it a valuable precursor for agrochemicals and pharmaceuticals.[2][3]

| Identifier | Value | Source |

| IUPAC Name | 2-(4-chlorophenoxy)-5-(trifluoromethyl)aniline | [4][5] |

| Synonym(s) | 2-Amino-4'-chloro-4-(trifluoromethyl)diphenylether | [4][5] |

| CAS Number | 349-20-2 | [4][5][6] |

| Molecular Formula | C₁₃H₉ClF₃NO | [4][5][6][7] |

| Molecular Weight | 287.66 g/mol | [4][7] |

| EC Number | 206-485-7 | [4][7] |

Physicochemical Data

The physical properties of this compound are critical for its handling, reaction setup, and purification. The high boiling point is indicative of its relatively large molecular size and polarity.

| Property | Value | Notes |

| Appearance | Not specified; likely a solid at room temperature. | Based on similar aromatic amines. |

| Boiling Point | 200-201 °C at 20 Torr | [7] |

| Density | 1.384 g/cm³ | [7] |

| XLogP3 | 5.3 | [7] |

| Refractive Index | 1.556 | [7] |

Synthesis and Purification Workflow

The synthesis of diaryl ethers like 2-(4-chlorophenoxy)-5-(trifluoromethyl)aniline is commonly achieved via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. A representative and industrially scalable approach is the Ullmann condensation, which involves the copper-catalyzed reaction of a phenol with an aryl halide.

Synthetic Workflow Diagram

The following diagram outlines a plausible synthetic route starting from commercially available materials.

Caption: Representative workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol: Ullmann Condensation

This protocol describes a self-validating system where reaction progress and final product purity are monitored by standard analytical techniques.

Objective: To synthesize 2-(4-chlorophenoxy)-5-(trifluoromethyl)aniline with high purity (>98%).

Methodology:

-

Reagent Preparation:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-bromo-4-(trifluoromethyl)aniline (1.0 eq), 4-chlorophenol (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), and copper(I) iodide (CuI, 0.1 eq).

-

Causality: Potassium carbonate is a cost-effective base required to deprotonate the phenol, forming the active nucleophile. Copper(I) iodide is a classic catalyst for the Ullmann reaction, facilitating the crucial C-O bond formation. An excess of the phenol is used to drive the reaction to completion.

-

-

Reaction Execution:

-

Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

Add anhydrous N,N-Dimethylformamide (DMF) as the solvent.

-

Heat the reaction mixture to 130 °C with vigorous stirring.

-

Causality: An inert atmosphere prevents oxidation of the copper catalyst and other reagents. DMF is a polar aprotic solvent that effectively dissolves the reactants and salts, facilitating the reaction. Elevated temperature is necessary to overcome the activation energy of the C-O coupling.

-

-

Reaction Monitoring (Self-Validation):

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (4:1) mobile phase. Spot the starting material and the reaction mixture. The reaction is complete upon the disappearance of the limiting reagent (2-bromo-4-(trifluoromethyl)aniline).

-

-

Workup and Extraction:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Causality: The aqueous workup removes the inorganic salts (K₂CO₃, KBr) and the polar DMF solvent. Ethyl acetate is a suitable extraction solvent for the moderately polar product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent.

-

For further purification, recrystallize the solid from an ethanol/water mixture.

-

-

Characterization and Purity Assessment (Final Validation):

-

Confirm the structure of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.

-

Assess the final purity using High-Performance Liquid Chromatography (HPLC), which should be ≥98%.

-

Applications in Drug Discovery

The title compound is not typically an active pharmaceutical ingredient (API) itself but rather a critical building block. Its value lies in the strategic combination of its functional groups.

-

Metabolic Stability: The trifluoromethyl group is a bioisostere of a methyl or ethyl group but is exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes.[2] Incorporating this moiety can significantly increase a drug's half-life.

-

Lipophilicity and Permeability: The -CF₃ group and the chlorophenoxy ether structure increase the molecule's overall lipophilicity, which can enhance its ability to cross biological membranes and improve oral bioavailability.[1]

-

Receptor Binding: The electron-withdrawing nature of the -CF₃ group and the chlorine atom can alter the pKa of the aniline nitrogen and modify the electronic environment of the molecule, potentially leading to stronger and more specific interactions with biological targets.[2]

-

Chemical Handle: The primary amine (-NH₂) group serves as a versatile synthetic handle for further elaboration, allowing for the formation of amides, sulfonamides, ureas, and other functional groups common in drug molecules.

Analytical Methodologies: LC-MS/MS Quantification

In a drug development setting, it is often necessary to quantify a novel compound (derived from our intermediate) in a biological matrix like plasma. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method provides the required sensitivity and selectivity.

Bioanalytical Workflow Diagram

This diagram illustrates a standard workflow for quantifying an analyte in plasma using protein precipitation.

Caption: Workflow for bioanalytical sample preparation and LC-MS/MS analysis.

Protocol: Quantification in Plasma

Objective: To quantify an analyte derived from 2-(4-chlorophenoxy)-5-(trifluoromethyl)aniline in rat plasma.

Methodology:

-

Preparation of Standards:

-

Prepare a 1 mg/mL stock solution of the analyte and a stable isotope-labeled (e.g., deuterated) internal standard (IS) in methanol.

-

Serially dilute the analyte stock solution with drug-free plasma to create calibration standards (e.g., 1-1000 ng/mL).

-

Prepare quality control (QC) samples at low, medium, and high concentrations.

-

Causality: A stable isotope-labeled internal standard is the gold standard as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, ensuring the most accurate quantification.[8]

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of each plasma sample (standards, QCs, unknowns), add 150 µL of acetonitrile containing the IS at a fixed concentration (e.g., 100 ng/mL).

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the clear supernatant to an HPLC vial for injection.

-

Causality: Protein precipitation is a rapid and effective method to remove the bulk of matrix interferences (proteins) that would otherwise clog the HPLC system and interfere with ionization.[8]

-

-

LC-MS/MS Conditions:

-

LC System: A standard HPLC or UHPLC system.

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization: Electrospray Ionization (ESI), positive mode.

-

Causality: Reverse-phase chromatography is ideal for separating moderately lipophilic compounds like our target analyte. MRM provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, minimizing background noise.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the analyte concentration.

-

Apply a weighted (1/x²) linear regression to the calibration curve.

-

Determine the concentration of the analyte in QC and unknown samples by back-calculating from the regression equation.

-

Safety and Handling

Proper handling of 2-(4-chlorophenoxy)-5-(trifluoromethyl)aniline is essential due to its potential hazards.

GHS Hazard Information

| Hazard Class | Statement | Code |

| Acute Toxicity, Oral | Harmful if swallowed | H302 |

| Skin Corrosion/Irritation | Causes skin irritation | H315 |

| Eye Damage/Irritation | Causes serious eye irritation | H319 |

| STOT, Single Exposure | May cause respiratory irritation | H335 |

| Source: Aggregated GHS information from ECHA C&L Inventory.[4] |

Handling Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents.[10]

References

-

PubChem. (n.d.). 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSrc. (n.d.). 2-(4-CHLOROPHENOXY)-5-(TRIFLUOROMETHYL)ANILINE | CAS 349-20-2. Retrieved from [Link]

-

Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]

-

J-GLOBAL. (n.d.). 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline. Japan Science and Technology Agency. Retrieved from [Link]

- Ferreira, R. J., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals.

- Dakshanamurthy, S., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

-

Ferreira, R. J., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. Available from: [Link]

-

PubChem. (n.d.). 2-(4-Chlorophenoxy)aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Acceledev. (n.d.). The Power of Fluorine: Accelerating Innovation with Trifluoromethylated Anilines. Retrieved from [Link]

-

Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. Retrieved from [Link]

-

Dakshanamurthy, S., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

-

WIPO Patentscope. (2008). Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline | C13H9ClF3NO | CID 67677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(4-CHLOROPHENOXY)-5-(TRIFLUOROMETHYL)ANILINE | CAS 349-20-2 [matrix-fine-chemicals.com]

- 6. 349-20-2 Cas No. | 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline | Matrix Scientific [matrixscientific.com]

- 7. echemi.com [echemi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. angenechemical.com [angenechemical.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to the Solubility Profile of 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline in Organic Solvents

Executive Summary

2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline is a substituted aniline derivative whose structural complexity suggests its potential as an intermediate in the synthesis of pharmaceuticals and other high-value chemical entities. A comprehensive understanding of its solubility in various organic solvents is paramount for its practical application in synthesis, purification, formulation, and preclinical development. Low solubility can impede reaction kinetics, complicate isolation, and lead to poor bioavailability in drug candidates.[1][2] This guide provides a framework for understanding and determining the solubility of this compound. It begins with an analysis of the molecule's physicochemical properties to theoretically predict its behavior in different solvent classes. Subsequently, it furnishes detailed, field-proven experimental protocols for the quantitative determination of both thermodynamic and kinetic solubility, emphasizing the causality behind methodological choices. This document is intended to serve as a practical resource for researchers, chemists, and drug development professionals, enabling them to make informed decisions regarding solvent selection and handling of this compound.

Introduction

Overview of 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline

2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline is an aromatic amine featuring a trifluoromethyl group, a chlorophenoxy ether linkage, and a primary amine. These functional groups impart a unique combination of polarity, lipophilicity, and hydrogen bonding potential, resulting in a complex solubility profile. Its molecular structure is a key determinant of its interactions with various solvents, influencing everything from reaction efficiency to the final form of an active pharmaceutical ingredient (API).

The Critical Role of Solubility in Pharmaceutical Development

In the pharmaceutical industry, the solubility of a compound is a critical attribute that must be characterized early and accurately.[2] It directly impacts:

-

Synthesis and Purification: Solvent selection is crucial for achieving optimal reaction rates and for developing effective crystallization and chromatography procedures.

-

Formulation: Developing a viable dosage form, whether oral, injectable, or topical, depends on the compound's ability to be dissolved and remain stable in a suitable vehicle.

-

Bioavailability: For orally administered drugs, a compound must first dissolve in gastrointestinal fluids to be absorbed into the bloodstream.[3] Poor aqueous solubility is a major cause of failure for promising drug candidates.[2]

-

In Vitro Testing: Unpredictable or low solubility can lead to unreliable results in biological assays, misinterpreting a compound's potency or toxicity.[1]

Physicochemical Properties and Molecular Structure Analysis

A foundational analysis of the compound's known properties provides the basis for predicting its solubility.

| Property | Value | Source |

| IUPAC Name | 2-(4-chlorophenoxy)-5-(trifluoromethyl)aniline | [4][5] |

| CAS Number | 349-20-2 | [4][5][6][7] |

| Molecular Formula | C₁₃H₉ClF₃NO | [4][5] |

| Molecular Weight | 287.67 g/mol | [4][5] |

| Predicted XlogP | 3.9 | [4] |

| Appearance | Solid (predicted) |

The molecular structure reveals several key features that govern its solubility:

-

Aniline Moiety (-NH₂): The primary amine group is polar and can act as both a hydrogen bond donor and acceptor. This suggests potential solubility in protic solvents.[8][9]

-

Aryl Ether Linkage (-O-): The ether bond introduces a polar site and contributes to the molecule's conformational flexibility.

-

Chlorophenyl and Trifluoromethylphenyl Rings: These large, aromatic systems are predominantly nonpolar and hydrophobic. The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group and significantly increases lipophilicity.

-

Overall Polarity: The combination of polar functional groups and large nonpolar ring systems results in a molecule with significant polarity but also high lipophilicity, as indicated by the predicted XlogP of 3.9.

Theoretical Solubility Considerations

The principle of "like dissolves like" provides a robust framework for qualitative solubility prediction.[10][11][12] This principle states that substances with similar intermolecular forces are likely to be soluble in one another.

Predicted Solubility in Common Organic Solvent Classes

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amine group of the aniline. Therefore, moderate to good solubility is anticipated. However, the large hydrophobic backbone of the molecule will likely prevent it from being freely miscible.[8][9]

-

Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)): These solvents possess strong dipoles that can interact favorably with the polar C-N, C-O, C-Cl, and C-F bonds of the solute. Given the compound's overall polarity, it is predicted to exhibit high solubility in these solvents, particularly DMSO and DMF.[13]

-

Nonpolar Solvents (e.g., Hexane, Heptane): These aliphatic hydrocarbon solvents lack the ability to form strong interactions with the polar functional groups of the molecule. Consequently, solubility is expected to be very low.[14]

-

Aromatic Solvents (e.g., Toluene, Benzene): While nonpolar, these solvents can engage in π-π stacking interactions with the aromatic rings of the compound. This may afford some degree of solubility, likely greater than in aliphatic nonpolar solvents, but less than in polar aprotic solvents.[14]

Experimental Determination of Solubility

Theoretical predictions must be confirmed by empirical measurement. The choice of method depends on the specific requirements of the study, such as the need for thermodynamic equilibrium data versus high-throughput screening.[15]

Workflow for Solubility Method Selection

The following diagram illustrates a logical workflow for selecting and executing an appropriate solubility determination protocol.

Sources

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. scielo.br [scielo.br]

- 4. 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline | C13H9ClF3NO | CID 67677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(4-CHLOROPHENOXY)-5-(TRIFLUOROMETHYL)ANILINE | CAS 349-20-2 [matrix-fine-chemicals.com]

- 6. 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 7. 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline 349-20-2, Information for 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline 349-20-2, Suppliers of 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline 349-20-2 [chemnet.com]

- 8. byjus.com [byjus.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.ws [chem.ws]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. quora.com [quora.com]

- 15. pubs.acs.org [pubs.acs.org]

A Spectroscopic Guide to 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline: An In-depth Technical Analysis

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline is a multifaceted aromatic compound featuring a unique combination of functional groups: a primary amine, a diaryl ether linkage, a chloro substituent, and a trifluoromethyl group. This molecular architecture makes it a compound of significant interest in medicinal chemistry and materials science, where such fluorinated scaffolds are often explored for their potential to modulate pharmacokinetic and pharmacodynamic properties.[1] The precise structural elucidation of this molecule is paramount for its application and further development. This technical guide provides a comprehensive analysis of the spectral data for 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline, offering insights into its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. While experimental spectra for this specific compound are noted in proprietary databases, this guide will leverage established spectroscopic principles and data from analogous structures to present a robust, predictive analysis for researchers and drug development professionals.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline are detailed below, based on the analysis of substituent effects on the aromatic rings.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to display signals corresponding to the seven aromatic protons and the two amine protons. The chemical shifts are influenced by the electron-donating or withdrawing nature of the substituents on each aromatic ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.35 | d (J ≈ 8.5 Hz) | 2H | H-2', H-6' | Protons on the chlorophenoxy ring, deshielded by the chlorine and ether oxygen. |

| ~7.20 | d (J ≈ 8.5 Hz) | 2H | H-3', H-5' | Protons on the chlorophenoxy ring, shielded relative to H-2'/H-6'. |

| ~7.10 | d (J ≈ 8.0 Hz) | 1H | H-3 | Aromatic proton on the aniline ring, coupled to H-4. |

| ~6.95 | dd (J ≈ 8.0, 2.0 Hz) | 1H | H-4 | Aromatic proton on the aniline ring, coupled to H-3 and H-6. |

| ~6.80 | d (J ≈ 2.0 Hz) | 1H | H-6 | Aromatic proton on the aniline ring, coupled to H-4. |

| ~4.50 | br s | 2H | -NH₂ | Amine protons, chemical shift is variable and dependent on solvent and concentration. The signal is often broad.[3] |

graph Mol_Structure_HNMR { layout=neato; node [shape=plaintext]; edge [style=invis];// Define nodes for atoms C1 [label="C1", pos="0,1.5!"]; C2 [label="C2", pos="-1.3,0.75!"]; C3 [label="C3", pos="-1.3,-0.75!"]; C4 [label="C4", pos="0,-1.5!"]; C5 [label="C5", pos="1.3,-0.75!"]; C6 [label="C6", pos="1.3,0.75!"];

N [label="N", pos="-2.6,1.5!"]; H_N1 [label="H", pos="-3.2,1.2!"]; H_N2 [label="H", pos="-3.2,1.8!"];

H3 [label="H3", pos="-2.2,-1.2!"]; H4 [label="H4", pos="0,-2.5!"]; H6 [label="H6", pos="2.2,1.2!"];

O [label="O", pos="2.6,0!"];

C1_prime [label="C1'", pos="3.9,0!"]; C2_prime [label="C2'", pos="4.9,1!"]; C3_prime [label="C3'", pos="6.2,0.5!"]; C4_prime [label="C4'", pos="6.5,-0.8!"]; C5_prime [label="C5'", pos="5.5,-1.8!"]; C6_prime [label="C6'", pos="4.2,-1.3!"];

H2_prime [label="H2'", pos="4.7,1.9!"]; H3_prime [label="H3'", pos="6.9,1!"]; H5_prime [label="H5'", pos="5.7,-2.7!"]; H6_prime [label="H6'", pos="3.4,-1.8!"];

Cl [label="Cl", pos="7.8,-1.3!"]; CF3 [label="CF3", pos="0,2.8!"];

// Draw bonds C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C2 -- N; N -- H_N1; N -- H_N2; C3 -- H3; C4 -- H4; C6 -- H6; C6 -- O; O -- C1_prime; C1_prime -- C2_prime -- C3_prime -- C4_prime -- C5_prime -- C6_prime -- C1_prime; C2_prime -- H2_prime; C3_prime -- H3_prime; C4_prime -- Cl; C5_prime -- H5_prime; C6_prime -- H6_prime; C1 -- CF3; }

Caption: Molecular structure of 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline with proton numbering for ¹H NMR assignment.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show 13 distinct signals, one for each carbon atom in the molecule. The chemical shifts are predicted based on the electronic environment of each carbon.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155.0 | C-1' | Carbon attached to the ether oxygen on the chlorophenoxy ring. |

| ~148.0 | C-6 | Carbon attached to the ether oxygen on the aniline ring. |

| ~142.0 | C-2 | Carbon bearing the amine group. |

| ~130.0 | C-2', C-6' | Carbons ortho to the ether linkage on the chlorophenoxy ring. |

| ~129.5 | C-4' | Carbon bearing the chlorine atom. |

| ~125.0 (q) | -CF₃ | Trifluoromethyl carbon, appears as a quartet due to C-F coupling. |

| ~122.0 | C-3', C-5' | Carbons meta to the ether linkage on the chlorophenoxy ring. |

| ~120.0 (q) | C-5 | Carbon bearing the trifluoromethyl group. |

| ~118.0 | C-4 | Aromatic carbon on the aniline ring. |

| ~117.0 | C-3 | Aromatic carbon on the aniline ring. |

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of a solid organic compound like 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline is as follows:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Pulse Program: A standard single-pulse experiment.

-

Number of Scans (NS): 16-64, depending on the sample concentration.

-

Relaxation Delay (D1): 1-5 seconds to ensure full relaxation of protons.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width (SW): Typically 0-12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: A 100 MHz or higher field NMR spectrometer.

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans (NS): 1024 or more, due to the low natural abundance and lower gyromagnetic ratio of ¹³C.

-

Relaxation Delay (D1): 2 seconds is often sufficient for qualitative spectra, but longer delays (5-10 s) are needed for accurate integration.[4]

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): Typically 0-220 ppm.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the signals in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline is expected to show characteristic absorption bands for the N-H, C-H, C=C, C-O-C, C-F, and C-Cl bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3450-3300 | Medium | N-H stretch (asymmetric & symmetric) | Primary Amine |

| 3100-3000 | Medium | Aromatic C-H stretch | Aromatic Ring |

| 1620-1580 | Strong | N-H bend (scissoring) | Primary Amine |

| 1590, 1490 | Medium-Strong | C=C stretch | Aromatic Ring |

| 1250-1200 | Strong | Asymmetric C-O-C stretch | Aryl Ether |

| 1350-1150 | Very Strong | C-F stretches | Trifluoromethyl |

| 1100-1000 | Medium | C-N stretch | Aromatic Amine |

| 850-800 | Strong | C-H out-of-plane bend | 1,4-disubstituted ring |

| 750-700 | Medium | C-Cl stretch | Aryl Halide |

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.[5][6][7][8]

-

Sample Preparation:

-

Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any absorbed water.

-

In an agate mortar and pestle, grind a small amount of the solid sample (1-2 mg) to a fine powder.

-

Add approximately 100-200 mg of the dry KBr to the mortar and gently mix with the sample.

-

Grind the mixture thoroughly to ensure a homogenous dispersion of the sample in the KBr matrix.

-

-

Pellet Formation:

-

Transfer the powdered mixture to a pellet die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Predicted Mass Spectrum Fragmentation

The molecular formula of 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline is C₁₃H₉ClF₃NO, with a monoisotopic mass of approximately 287.03 g/mol .[2] The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 ratio.

| m/z | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |

| 287/289 | [C₁₃H₉ClF₃NO]⁺˙ | - | Molecular Ion (M⁺˙) |

| 252/254 | [C₁₃H₉F₃NO]⁺˙ | Cl | Loss of a chlorine radical from the molecular ion. |

| 178 | [C₇H₅F₃N]⁺˙ | C₆H₄ClO | Cleavage of the ether bond with charge retention on the aniline fragment. |

| 145 | [C₇H₅F₃]⁺˙ | NH₂ | Loss of the amino radical from the aniline fragment ion. |

| 127/129 | [C₆H₄ClO]⁺ | C₇H₅F₃N | Cleavage of the ether bond with charge retention on the chlorophenoxy fragment. |

| 111/113 | [C₆H₄Cl]⁺ | O | Loss of oxygen from the chlorophenoxy fragment ion. |

Proposed Fragmentation Pathway

The fragmentation of the molecular ion is initiated by the high energy of electron impact, leading to the cleavage of the weakest bonds or the formation of stable fragment ions.

Caption: Proposed mass spectral fragmentation pathway for 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline under electron ionization.

Experimental Protocol for Electron Ionization Mass Spectrometry

A typical procedure for obtaining an EI-mass spectrum is as follows:

-

Sample Introduction:

-

For a solid sample with sufficient volatility, a direct insertion probe is used. A small amount of the sample is placed in a capillary tube at the tip of the probe.

-

Alternatively, the sample can be dissolved in a volatile solvent and introduced via a gas chromatograph (GC-MS).[9]

-

-

Ionization:

-

The sample is vaporized in the ion source.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺˙).

-

-

Mass Analysis:

-

The molecular ion and any fragment ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The ions are separated based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

-

The data system plots the relative abundance of the ions as a function of their m/z ratio.

-

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and Mass Spectral data for 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline. By understanding the expected spectral features and the methodologies for their acquisition, researchers, scientists, and drug development professionals can more effectively characterize this and structurally related compounds. The presented protocols serve as a robust starting point for experimental work, ensuring the generation of high-quality, reproducible data for confident structural elucidation and further research endeavors.

References

-

ACD/Labs. (n.d.). ACD/MS Fragmenter. Retrieved from [Link]

-

Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67677, 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline. Retrieved from [Link]

-

LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. [Link]

-

LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

-

LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Retrieved from [Link]

-

Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(5), 1334–1337. [Link]

-

El-Shazly, E. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Pharmaceutical Sciences and Research, 12(2), 1000-1006. [Link]

-

Royal Society of Chemistry. (2014). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. Retrieved from [Link]

-

Kumar, K. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Protocol for Calculating 13 C Nuclear Magnetic Resonance Chemical Shifts of Flexible Organic Molecules. Retrieved from [Link]

-

Chem Help ASAP. (2023, February 3). predicting likely fragments in a mass spectrum [Video]. YouTube. [Link]

-

Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers [Video]. YouTube. [Link]

-

eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Retrieved from [Link]

-

Química Organica.org. (n.d.). IR spectrum: Ethers. Retrieved from [Link]

-

Wang, H. Y., et al. (2025, August 9). A Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. ResearchGate. Retrieved from [Link]

-

Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

-

Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]

-

EPFL. (n.d.). Web-based application for in silico fragmentation. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Miller, J. M. (n.d.). A Study of the Fragmentation of Trifluoromethylarsenic Compounds in the Mass Spectrometer. Retrieved from [Link]

-

Claridge, T. D. W. (2016). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. Retrieved from [Link]

-

CASPRE. (n.d.). 13 C NMR Predictor. Retrieved from [Link]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Analytical Chemistry. (n.d.). Infrared Analysis of Solids by Potassium Bromide Pellet Technique. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

-

J-GLOBAL. (n.d.). 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline. Retrieved from [Link]

-

LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

LibreTexts. (2021, September 12). 5.7: 13C-NMR Spectroscopy. Retrieved from [Link]

-

Uni Halle. (n.d.). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved from [Link]

-

PubMed Central. (n.d.). 13C Direct Detected NMR for Challenging Systems. Retrieved from [Link]

-

Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. [Link]

-

Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved from [Link]

-

Problems in Chemistry. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols [Video]. YouTube. [Link]

-

ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction. Retrieved from [Link]

Sources

- 1. 2-(4-CHLOROPHENOXY)-5-(TRIFLUOROMETHYL)ANILINE | CAS 349-20-2 [matrix-fine-chemicals.com]

- 2. 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline | C13H9ClF3NO | CID 67677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. youtube.com [youtube.com]

- 6. scienceijsar.com [scienceijsar.com]

- 7. kinteksolution.com [kinteksolution.com]

- 8. shimadzu.com [shimadzu.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Safe Handling of 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline

Introduction

2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline, a halogenated and trifluoromethylated aniline derivative, is a specialized chemical intermediate utilized in complex organic synthesis. Its structure, incorporating an aniline core, a chlorophenoxy group, and a trifluoromethyl moiety, suggests its utility in the development of novel pharmaceuticals, agrochemicals, and functional materials where specific electronic and lipophilic properties are desired.[1][2] The presence of these functional groups also dictates a stringent set of handling and safety protocols. Aniline and its derivatives are known for their potential toxicity, and the addition of halogen and trifluoromethyl groups can significantly alter the compound's reactivity, absorption, and metabolic pathways.

This guide provides a comprehensive overview of the critical safety and handling protocols for 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline (CAS No. 349-20-2). It is intended for researchers, chemists, and drug development professionals who may handle this compound in a laboratory or pilot plant setting. The protocols herein are grounded in established principles of chemical safety and authoritative data to ensure the well-being of personnel and the integrity of research.

Section 1: Compound Identification and Physicochemical Properties

Proper identification and understanding of a chemical's properties are the foundation of its safe use.

Systematic IUPAC Name: 2-(4-chlorophenoxy)-5-(trifluoromethyl)aniline[3]